(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide
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Overview
Description
(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide is a complex organic compound that features a pyrazole moiety, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide typically involves multi-step organic reactions. One common approach is the condensation of a pyrazole derivative with a suitable aldehyde or ketone, followed by sulfonamide formation. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3(5)-substituted pyrazoles
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
Uniqueness
What sets (E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide apart is its unique combination of a pyrazole ring with a sulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-2-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,14-11-17-7-2-1-3-8-17)21-15-18-9-4-5-10-19(18)16-22-13-6-12-20-22/h1-14,21H,15-16H2/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUINTGQZLFXXCQ-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=CC=C2CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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